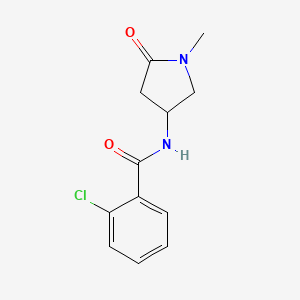

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide”, similar compounds have been synthesized through substitution reactions . For instance, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” was obtained by a five-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” are not explicitly mentioned in the available resources .科学的研究の応用

Enantioselective Synthesis

Research includes the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating methodologies for generating chiral compounds which could be applicable to derivatives of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide for use in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating the potential of structurally related compounds in the development of new therapeutic agents (Iwanami et al., 1981).

Metabolism and Excretion Studies

Studies on the absorption, distribution, metabolism, and excretion (ADME) of related compounds, such as GDC-0449 (vismodegib), provide insights into the metabolic pathways and potential pharmacokinetic properties of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide derivatives (Yue et al., 2011).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives highlight the potential for discovering novel antioxidants from structurally related compounds (Tumosienė et al., 2019).

Luminescent Properties

Research on compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties provides a basis for the development of new materials for optical applications, suggesting potential uses for related benzamide compounds in material science (Srivastava et al., 2017).

作用機序

Target of Action

The primary targets of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide are Prothrombin and Coagulation factor X . These are key proteins involved in the blood clotting process. Prothrombin is a vitamin K-dependent glycoprotein that is converted to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .

Mode of Action

It is known that the compound interacts with its targets, prothrombin and coagulation factor x, influencing their activity during the blood clotting process .

Biochemical Pathways

The compound affects the blood clotting pathway, specifically the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade . The downstream effects of this interaction include the formation of a fibrin clot, which helps prevent excessive bleeding.

Result of Action

The molecular and cellular effects of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide’s action are related to its influence on the blood clotting process. By interacting with Prothrombin and Coagulation factor X, the compound can potentially affect the formation of a fibrin clot .

将来の方向性

特性

IUPAC Name |

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHLBHKVBBZHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)